molecular formula C11H7F3N2O B8712164 5-(4-(Trifluoromethyl)phenyl)pyridazin-3(2H)-one

5-(4-(Trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B8712164
M. Wt: 240.18 g/mol
InChI Key: XKTPUDPIKVKANM-UHFFFAOYSA-N
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Description

5-(4-(Trifluoromethyl)phenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H7F3N2O and its molecular weight is 240.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(17)16-15-6-8/h1-6H,(H,16,17)

InChI Key

XKTPUDPIKVKANM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tricyclohexyl phosphine (16.6 μL, 0.02 mmol) was added to a mixture of 5-iodopyridazin-3(2H)-one (35 mg, 0.16 mmol), 4-(trifluoromethyl)phenylboronic acid (30 mg, 0.16 mmol), potassium phosphate tribasic (117 mg, 0.55 mmol), and palladium (II) acetate (3.5 mg, 0.02 mmol) in Toluene (0.8 mL) and Water (0.3 mL). The mixture was stirred at 100° C. for 22 hours. The reaction was diluted with CH2Cl2, filtered and concentrated. The crude was purified using HPLC (Phen Luna Axia C18 5μ 10:90:0.1 to 90:10:0.1 MeOH—H2O-TFA) to afford the desired product 5-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one 18A (14.8 mg, 0.06 mmol, 39.1% yield) as a white solid. LC/MS 282 (M+H)+, tR 0.77 min (method 5).
Quantity
16.6 μL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Name
potassium phosphate tribasic
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
3.5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 5-chloropyridazin-3(2H)-one [ES-A-454136 (1977)] (2.32 g, 17.8 mmol) and 4-trifluoromethylphenylboronic acid (4.06 g, 21.4 mmol) in anhydrous dioxane (20 ml) was added (1,1′-bis(diphenylphosphino)ferrocene)-dichloropalladium (0.8 g, 1.09 mmol) and saturated aqueous sodium carbonate solution (18 ml). Nitrogen was bubbled through the mixture for 5 minutes and the reaction was then heated with stirring at 100° C. for 24 hours under an atmosphere of nitrogen. The mixture was allowed to cool to room temperature and poured onto a mixture of ethyl acetate/ethanol/water (300 ml/30 ml/30 ml). The phases were separated and the aqueous phase was extracted two times more with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and adsorbed onto silica gel. Purification by flask column chromatography (50% ethyl acetate-iso-hexane) gave 5-[4-trifluoromethylphenyl]pyridazin-3(2H)-one (0.78 g) which was suspended in phosphorous oxychloride (5 ml, 54 mmol) and the mixture heated at 100° C. for 5 hours. After cooling to room temperature the homogeneous dark solution was evaporated under reduced pressure and repartitioned between chloroform and water (50 ml each). The pH was adjusted to 8 by portionwise addition of saturated aqueous sodium carbonate solution and the phases were separated. After two further extractions the combined organic extracts were washed with water and brine and dried over sodium sulfate. After filtration the compound was adsorbed onto silica gel and purified by flash column (50% ethyl acetate-iso-hexane) to yield the title compound (0.56 g, 12%).
Quantity
2.32 g
Type
reactant
Reaction Step One
[Compound]
Name
A-454136
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
catalyst
Reaction Step Two

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